molecular formula C15H19ClO3S B3023941 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid CAS No. 951891-25-1

8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid

Cat. No.: B3023941
CAS No.: 951891-25-1
M. Wt: 314.8 g/mol
InChI Key: OZVIEYAREBXVBA-UHFFFAOYSA-N
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Description

8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid is a biochemical reagent with the CAS Registry Number 951891-25-1 and a molecular weight of 314.83 . Its molecular formula is C 15 H 19 ClO 3 S . This compound is characterized by an eight-carbon aliphatic chain terminating in a carboxylic acid at one end and a ketone linked to a 2-chloro-4-(methylthio)phenyl group at the other, a structure common in the development of enzyme inhibitors and other bioactive molecules . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications . Researchers can utilize this chemical as a key synthetic intermediate or building block for constructing more complex organic molecules . Compounds with similar structural motifs, featuring an aromatic head group connected to an alkyl carboxylic acid chain, have been investigated as potential inhibitors for enzymes like histone deacetylase (HDAC) and carboxylesterase, making them subjects of interest in various pharmacological and biochemical studies . Its mechanism of action, if explored in a biological context, would likely involve specific interactions with enzyme active sites or cellular receptors, driven by its aromatic chloromethylthio group and flexible alkyl chain linker . For research purposes, the compound is supplied with guaranteed high purity and specification. Proper handling procedures should be followed, and it is recommended that the product be stored according to the provided safety data sheet .

Properties

IUPAC Name

8-(2-chloro-4-methylsulfanylphenyl)-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3S/c1-20-11-8-9-12(13(16)10-11)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVIEYAREBXVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCCCCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 2-chloro-4-(methylthio)benzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another synthetic route involves the use of Suzuki-Miyaura coupling reactions, where 2-chloro-4-(methylthio)phenylboronic acid is coupled with an appropriate octanoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the octanoic acid chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions to create derivatives with enhanced properties or functionalities.

Medicinal Chemistry

Research into this compound has revealed its potential as a pharmaceutical agent. Its structure allows for the exploration of biological activity, including:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes, which is crucial in developing therapeutic agents targeting various diseases.
  • Antimicrobial Activity : Studies have indicated that derivatives of octanoic acid exhibit antimicrobial properties against multiple bacterial and fungal strains.

The compound's biological activity is believed to involve:

  • Protein Interaction : The chlorophenyl group can engage with hydrophobic regions of proteins or enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding : The oxo group may participate in hydrogen bonding with biological molecules, affecting their function and stability.

Case Studies

Several studies have explored the applications of this compound:

  • Inhibition of Enzymatic Activity : A study on histone deacetylase (HDAC) inhibition demonstrated that compounds structurally similar to this acid exhibited significant inhibitory effects, suggesting potential applications in cancer therapy.
  • Antimicrobial Properties : Comparative research found that derivatives of octanoic acid, including this compound, displayed antimicrobial activity against various strains of bacteria and fungi. Modifications in the chemical structure were shown to enhance biological activity.

Mechanism of Action

The mechanism of action of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methylthio groups on the phenyl ring may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound’s effects are mediated through modulation of these molecular targets, leading to downstream biological responses .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Methylthio : Methoxy (-OMe) groups () are electron-donating, whereas methylthio (-SMe) groups (target compound) offer moderate electron-withdrawing effects and increased lipophilicity, which may improve membrane permeability in drug design .
  • Bulkier Substituents : The trichlorophenyl derivative () and naphthyl analog () exhibit higher molecular weights and steric hindrance, which could impact solubility and biological target engagement .

Comparison of Yields/Purity :

  • 8-(4-Bromophenyl)-8-oxooctanoic acid is available at 95% purity (), while 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid reaches 97% purity (), suggesting optimized protocols for halogenated derivatives .
  • PROTAC-related syntheses () achieve ~96% purity for intermediates, indicating robust coupling strategies .

Physicochemical Properties

  • Methylthio groups may offer a balance between lipophilicity and metabolic stability.
  • Stability : The trichlorophenyl derivative’s higher molecular weight (337.63 vs. 268.74 for 4-Cl analog) may reduce thermal stability but enhance resistance to enzymatic degradation .

Biological Activity

8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid, also known by its chemical structure and various synonyms, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃ClO₃S
  • Molecular Weight : 250.74 g/mol
  • CAS Number : 41624-92-4

Structure

The compound features a chlorinated aromatic ring and a keto acid functional group, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Histone Deacetylase Inhibition : The compound has been studied for its role as a histone deacetylase (HDAC) inhibitor, which can lead to altered gene expression and potential therapeutic effects in cancer treatment .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, including resistant strains of bacteria .
  • Metabolic Effects : The compound may influence fatty acid metabolism, potentially providing therapeutic avenues in metabolic disorders .

Case Studies and Research Findings

  • Anticancer Activity : A study published in ACS Medicinal Chemistry Letters demonstrated that compounds related to this compound showed promising anticancer properties by inducing apoptosis in cancer cell lines through HDAC inhibition .
  • Antimicrobial Efficacy : In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents .
  • Fatty Acid Metabolism : Research involving the use of this compound as a radiotracer indicated its utility in studying medium-chain fatty acid metabolism in the liver, which could have implications for understanding metabolic diseases .

Summary of Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines via HDAC inhibition
Antimicrobial EfficacySignificant activity against MRSA and other pathogens
Fatty Acid MetabolismUseful as a radiotracer for studying metabolism in the liver

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-chloro-4-(methylthio)benzene reacts with suberic acid chloride (HOOC-(CH₂)₆-COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Temperature control (0–5°C) minimizes side reactions like over-acylation or decomposition of the methylthio group . Post-reaction purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show a singlet at δ ~2.5 ppm for the methylthio (-SCH₃) group and a downfield-shifted carbonyl proton (δ ~8.1 ppm) due to electron-withdrawing effects of the chloro substituent .
  • HPLC-MS : Use a C18 column (methanol/0.1% formic acid mobile phase) to confirm molecular ion peaks (M+H⁺ at m/z 329) and assess purity (>98%) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid dermal contact. The methylthio group may release toxic sulfides upon decomposition .
  • Ventilation : Perform reactions in a fume hood due to potential HCl gas release during synthesis .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The methylthio group (-SCH₃) acts as a weak electron-donor via resonance, stabilizing the adjacent chloro-substituted phenyl ring. This reduces electrophilicity at the carbonyl carbon, requiring harsher conditions (e.g., higher AlCl₃ concentrations) for acylation compared to unsubstituted analogs. Computational DFT studies (B3LYP/6-31G*) can map electron density distribution to validate this effect .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from:

  • Solubility : Use DMSO as a co-solvent (≤1% v/v) to improve aqueous solubility without cytotoxicity .
  • Strain Variability : Standardize testing against E. coli ATCC 25922 and S. aureus ATCC 29213 to ensure reproducibility .
  • Metabolite Interference : LC-MS/MS analysis (e.g., Q-TOF systems) identifies degradation products that may skew bioactivity results .

Q. How can reaction conditions be optimized to scale synthesis without compromising enantiomeric purity?

  • Methodological Answer :

  • Catalyst Screening : Test chiral Lewis acids (e.g., (R)-BINOL-AlCl₃) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
  • Flow Chemistry : Continuous-flow reactors reduce batch variability and improve heat dissipation during exothermic steps (e.g., acylation) .

Q. What computational tools predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). The oxooctanoic acid backbone may chelate Mg²⁺ ions critical for kinase activity .
  • MD Simulations : GROMACS simulations (AMBER force field) assess binding stability over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid
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8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid

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